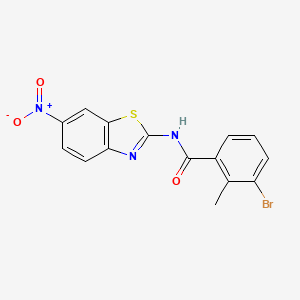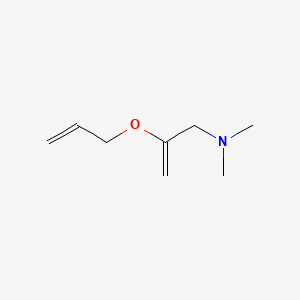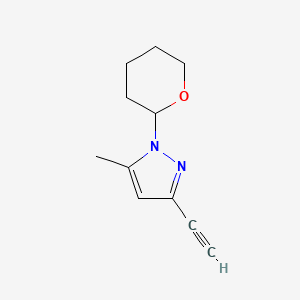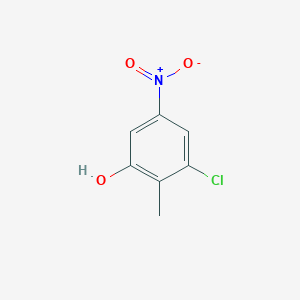
3-Chloro-2-methyl-5-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-methyl-5-nitrophenol is an organic compound belonging to the class of phenols. It is characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to a benzene ring with a hydroxyl group. This compound is known for its diverse applications in scientific research, industry, and medicine.
Synthetic Routes and Reaction Conditions:
Nitration of 3-Chloro-2-methylphenol: This method involves the nitration of 3-chloro-2-methylphenol using nitric acid and sulfuric acid under controlled temperature conditions.
Chlorination of 2-Methyl-5-nitrophenol: This involves the chlorination of 2-methyl-5-nitrophenol using chlorine gas in the presence of a suitable catalyst.
Industrial Production Methods: The industrial production of this compound typically involves large-scale nitration and chlorination reactions, with careful control of reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in 3-chloro-2-methyl-5-aminophenol.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted phenols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Iron powder, hydrogen gas.
Substitution: Halogenating agents, strong acids.
Major Products Formed:
Oxidation: Quinones, hydroquinones.
Reduction: Aminophenols.
Substitution: Halogenated phenols.
Aplicaciones Científicas De Investigación
3-Chloro-2-methyl-5-nitrophenol is widely used in scientific research due to its unique chemical properties It serves as a precursor in the synthesis of various pharmaceuticals, dyes, and agrochemicals In biology, it is used as a probe to study oxidative stress and cellular processes
Mecanismo De Acción
3-Chloro-2-methyl-5-nitrophenol is similar to other nitrophenols, such as 2-nitrophenol and 4-nitrophenol. its unique combination of chlorine and methyl groups imparts distinct chemical and biological properties. Unlike 2-nitrophenol, which is more prone to oxidation, this compound exhibits greater stability and reactivity in various chemical reactions.
Comparación Con Compuestos Similares
2-Nitrophenol
4-Nitrophenol
2-Chlorophenol
4-Chlorophenol
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C7H6ClNO3 |
|---|---|
Peso molecular |
187.58 g/mol |
Nombre IUPAC |
3-chloro-2-methyl-5-nitrophenol |
InChI |
InChI=1S/C7H6ClNO3/c1-4-6(8)2-5(9(11)12)3-7(4)10/h2-3,10H,1H3 |
Clave InChI |
XQWYVSFMXIRITD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1Cl)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



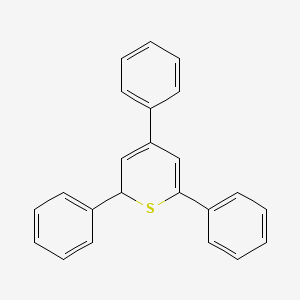
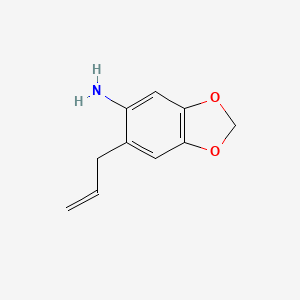

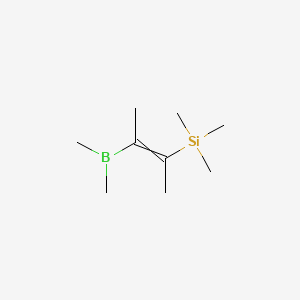
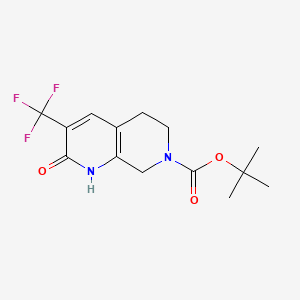
![2-[(2-Chloro-1H-benzimidazol-6-yl)amino]benzoic acid](/img/structure/B15365554.png)
![3-Iodo-1-tosyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B15365557.png)
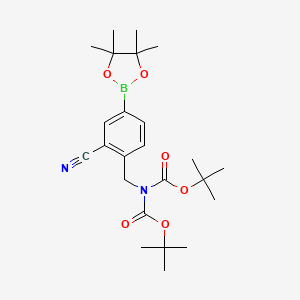
![2,5-Dioxo-1-pyrrolidinyl 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonate](/img/structure/B15365577.png)
![6-(2,6-Dimethylphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B15365588.png)
